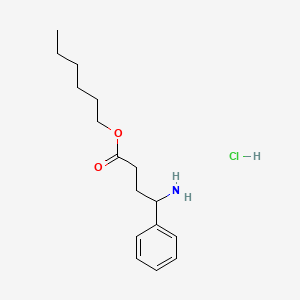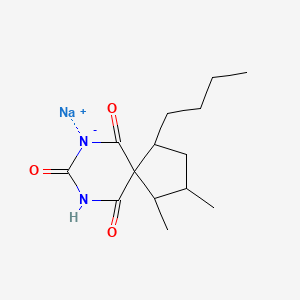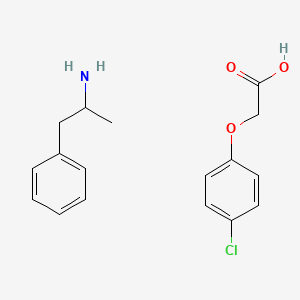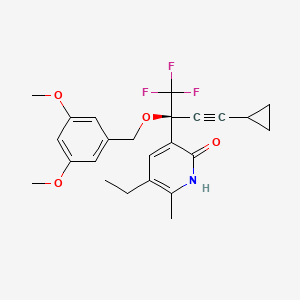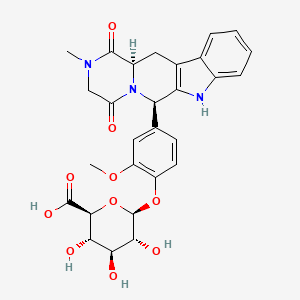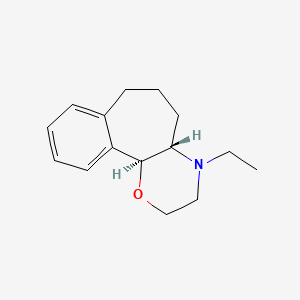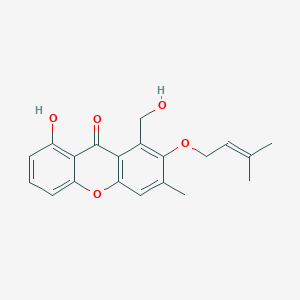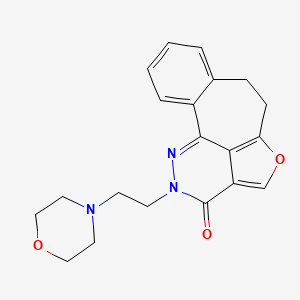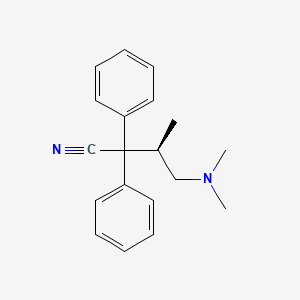
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities and is often studied for its potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Naphthacenedione Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydro Group: This step requires hydrogenation reactions using catalysts like palladium on carbon.
Glycosylation: The attachment of the 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl group is achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.
Hydrazone Formation: The hydrazono group is introduced by reacting the intermediate with hydrazine derivatives.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Compounds with substituted functional groups, such as ethers or amines.
科学研究应用
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Analytical Chemistry: Studied for its unique spectroscopic properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Therapeutic Potential: Explored for its potential use in treating various diseases, including cancer and bacterial infections.
Industry
Pharmaceutical Industry: Used in the development of new drugs and therapeutic agents.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:
Binding to DNA or RNA: Interfering with the replication or transcription processes.
Inhibition of Enzymes: Blocking the activity of enzymes critical for cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
相似化合物的比较
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Daunorubicin: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Structural Complexity: The presence of unique functional groups and stereochemistry.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
128948-03-8 |
|---|---|
分子式 |
C34H44ClN3O9 |
分子量 |
674.2 g/mol |
IUPAC 名称 |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-heptan-3-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H43N3O9.ClH/c1-6-8-10-18(7-2)37-36-17(4)34(43)14-20-26(23(15-34)46-24-13-21(35)29(38)16(3)45-24)33(42)28-27(31(20)40)30(39)19-11-9-12-22(44-5)25(19)32(28)41;/h9,11-12,16,21,23-24,29,38,40,42-43H,6-8,10,13-15,35H2,1-5H3;1H/b36-17+,37-18+; |
InChI 键 |
AJXLOFGPKMDGFD-PYDPOYFBSA-N |
手性 SMILES |
CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/CC.Cl |
规范 SMILES |
CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



